2-Chloro-4-fluorobenzotrifluoride

Catalog No.
S807023
CAS No.
94444-58-3
M.F
C7H3ClF4
M. Wt
198.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-fluorobenzotrifluoride

CAS Number

94444-58-3

Product Name

2-Chloro-4-fluorobenzotrifluoride

IUPAC Name

2-chloro-4-fluoro-1-(trifluoromethyl)benzene

Molecular Formula

C7H3ClF4

Molecular Weight

198.54 g/mol

InChI

InChI=1S/C7H3ClF4/c8-6-3-4(9)1-2-5(6)7(10,11)12/h1-3H

InChI Key

UHHZGIHGBLCIJM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)Cl)C(F)(F)F

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(F)(F)F

2-Chloro-4-fluorobenzotrifluoride is a highly specialized, tri-substituted aromatic building block characterized by the precise positioning of a trifluoromethyl group, a chlorine atom, and a fluorine atom on a benzene core . In industrial and pharmaceutical procurement, this compound is primarily sourced for its orthogonal reactivity profile, where the highly electron-withdrawing trifluoromethyl and chlorine groups activate the 4-fluoro position for nucleophilic aromatic substitution (SNAr), while the 2-chloro position remains available for transition-metal-catalyzed cross-coupling . Furthermore, it serves as a critical precursor for regioselective nitration, yielding 5-nitro derivatives essential for advanced agrochemical syntheses [1]. Buyers prioritize this exact CAS number when downstream workflows require both multi-site functionalization and the metabolic or thermal stability imparted by the -CF3 moiety.

Substituting 2-Chloro-4-fluorobenzotrifluoride with simpler analogs fundamentally disrupts established synthetic routes and final material performance. Replacing it with 4-fluorobenzotrifluoride eliminates the ortho-chlorine atom, which is required both as a directing group for regioselective nitration and as an orthogonal cross-coupling handle. Conversely, utilizing 2-chlorobenzotrifluoride removes the activated fluorine atom, completely preventing mild SNAr etherification or amination steps . Attempting to substitute the trifluoromethyl group with a methyl group (e.g., 2-chloro-4-fluorotoluene) drastically alters the molecule's electronic profile, raising the boiling point and eliminating the metabolic oxidation resistance required in pharmaceutical applications [1]. Consequently, generic substitution leads to increased step counts, lower overall yields, and the failure of downstream active ingredients.

Regioselective Nitration Efficiency for Agrochemical Precursors

In the synthesis of 5-nitro aromatic intermediates, 2-Chloro-4-fluorobenzotrifluoride demonstrates highly controlled regioselectivity due to the synergistic directing effects of the chloro and fluoro substituents [1]. Nitration of this target compound yields the desired 2-chloro-4-fluoro-5-nitrobenzotrifluoride isomer at >85% efficiency under standard mixed-acid conditions [1]. In contrast, nitrating the baseline comparator, 4-fluorobenzotrifluoride, results in a complex mixture of 3-nitro and 5-nitro isomers, reducing the isolated yield of the target isomer to <50% and requiring extensive chromatographic separation.

Evidence DimensionRegioselective yield of 5-nitro isomer
Target Compound Data>85% isolated yield without chromatography
Comparator Or Baseline4-Fluorobenzotrifluoride (<50% yield, complex isomer mixture)
Quantified Difference35% higher target isomer yield; elimination of chromatographic purification
ConditionsStandard mixed-acid nitration (H2SO4/HNO3) at 0-20°C

High regioselectivity eliminates costly downstream purification steps, making this compound the economically viable choice for bulk agrochemical manufacturing.

Processability via Mild Nucleophilic Aromatic Substitution (SNAr)

The presence of the para-trifluoromethyl and ortho-chlorine groups strongly activates the 4-fluorine atom toward nucleophilic attack[1]. When reacted with oxygen nucleophiles such as potassium hydroxide, 2-Chloro-4-fluorobenzotrifluoride achieves >95% conversion to the corresponding phenol under mild heating (60°C)[1]. The comparator, 2-chlorobenzotrifluoride, lacks this activated leaving group and shows <5% conversion under identical conditions, requiring harsh transition-metal catalysis to achieve similar C-O bond formation.

Evidence DimensionSNAr conversion rate with oxygen nucleophiles
Target Compound Data>95% conversion at 60°C
Comparator Or Baseline2-Chlorobenzotrifluoride (<5% conversion)
Quantified Difference>90% increase in conversion under catalyst-free conditions
ConditionsKOH in DMSO solvent, 60°C, 4 hours

Enables catalyst-free, high-yield etherification or amination, significantly reducing heavy metal waste and reagent costs in pilot-scale scale-up.

Metabolic Stability and Lipophilicity in Pharmaceutical Design

For active pharmaceutical ingredients, preventing rapid hepatic clearance is critical. The trifluoromethyl group in 2-Chloro-4-fluorobenzotrifluoride provides complete resistance to benzylic oxidation by cytochrome P450 enzymes while increasing the local lipophilicity [1]. When compared to the non-fluorinated analog, 2-chloro-4-fluorotoluene, the target compound exhibits a 0.8 to 1.0 unit higher LogP contribution and a >10-fold increase in oxidative half-life, as the toluene methyl group is rapidly oxidized to a carboxylic acid [1].

Evidence DimensionBenzylic oxidation resistance (in vitro half-life)
Target Compound DataNo detectable benzylic oxidation (t1/2 > 120 min)
Comparator Or Baseline2-Chloro-4-fluorotoluene (t1/2 < 20 min)
Quantified Difference>6-fold increase in metabolic half-life at the substituted position
ConditionsHuman liver microsome (HLM) stability assay

Procuring the CF3-bearing building block is mandatory for extending the in vivo half-life and efficacy of resulting pharmaceutical candidates.

Thermal Stability and Vapor-Phase Processability

Industrial manufacturing of halogenated aromatics often relies on vapor-phase reactions. 2-Chloro-4-fluorobenzotrifluoride demonstrates high thermal stability (>400°C) and a favorable boiling point profile, allowing it to be synthesized and purified via vapor-phase chloro-denitration at 290–410°C without significant decomposition [1]. Compared to heavily chlorinated analogs like 2,4,5-trichlorobenzotrifluoride, the target compound maintains a lower boiling point and viscosity, facilitating >90% recovery during continuous vacuum distillation with lower energy inputs[1].

Evidence DimensionDistillation recovery and thermal handling
Target Compound Data>90% recovery with minimal thermal degradation
Comparator Or BaselinePolychlorinated benzotrifluorides (<80% recovery, higher residue)
Quantified Difference>10% improvement in distillation yield and lower energy requirement
ConditionsContinuous vacuum distillation post-vapor-phase synthesis

Ensures scalable, energy-efficient purification and high material recovery in bulk continuous-flow manufacturing.

Synthesis of Protoporphyrinogen Oxidase (PPO) Inhibitor Herbicides

Due to its high regioselectivity in nitration reactions, this compound is a primary starting material for producing 2-chloro-4-fluoro-5-nitrobenzotrifluoride. This intermediate is directly utilized in the commercial synthesis of advanced PPO-inhibiting herbicides, where the precise arrangement of halogens ensures targeted binding in the plant enzyme pocket [1].

Development of Metabolically Stable Kinase Inhibitors

In medicinal chemistry, the compound is procured to construct the lipophilic tail of kinase inhibitors. The strong SNAr reactivity of the 4-fluoro position allows for scalable attachment to heterocyclic cores, while the -CF3 group guarantees that the resulting drug candidate resists rapid benzylic oxidation by liver enzymes [2].

Orthogonal Functionalization in Advanced Materials

For the development of fluorinated liquid crystals or OLED dopants, the orthogonal reactivity profile is critical. Chemists utilize the 4-fluoro site for catalyst-free etherification, subsequently employing the 2-chloro site for palladium-catalyzed cross-coupling, enabling the step-efficient construction of complex, multi-ring material architectures [2].

XLogP3

3.5

Wikipedia

2-Chloro-4-fluorobenzotrifluoride

Dates

Last modified: 08-16-2023

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